![molecular formula C38H62FeP2 B2874667 Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) CAS No. 246231-77-6](/img/no-structure.png)
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sold in collaboration with Solvias AG
Scientific Research Applications
Functionalization of Saturated Hydrocarbons
A study by Balavoine et al. (1988) on the oxidation of saturated hydrocarbons like cyclohexane and cyclopentane using the GifIV system highlights a chemical process for introducing functional groups into these molecules. This process involves an iron catalyst and showcases a method for the selective functionalization of hydrocarbons, which is crucial for creating more complex organic compounds from simple starting materials (Balavoine, Barton, Boivin, Gref, Coupanec, Ozballk, Pestana, & Rivière, 1988).
Synthesis of Complex Polyphosphanes
Research by Feldmann and Weigand (2012) introduced a novel approach for the synthesis of complex polyphosphanes through P-N/P-P bond metathesis. This methodology involves using dicyclohexylphosphanyl as a part of the reagent system, showcasing the utility of such compounds in constructing sophisticated phosphorus-containing structures, which are valuable in various areas of chemistry, including transition metal chemistry (Feldmann & Weigand, 2012).
Oxidation Reactions Catalyzed by Iron Complexes
Lakk-Bogáth et al. (2015) investigated the catalytic activity of iron(III) isoindoline complexes in the oxidation of amino acids, showcasing the role of iron in mediating oxidation reactions. This research emphasizes the versatility of iron catalysts in facilitating a range of oxidative transformations, which is pivotal for the synthesis and modification of bioactive compounds (Lakk-Bogáth, Harasztia, Csonka, Speier, & Kaizer, 2015).
Mechanistic Insights into Reactions Involving Carbodiimides
Aresta et al. (2005) provided mechanistic insights into the formation of organic carbonates from alcohols and carbon dioxide, facilitated by carbodiimides like dicyclohexylcarbodiimide. This study underscores the importance of understanding reaction mechanisms for developing more efficient and sustainable chemical processes, particularly those involving carbon dioxide utilization (Aresta, Dibenedetto, Fracchiolla, Giannoccaro, Pastore, Pápai, & Schubert, 2005).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)' involves the reaction of cyclopentadiene with dicyclohexylcarbodiimide to form the carbanide intermediate. This intermediate is then reacted with dicyclohexylphosphine and (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl bromide to form the desired phosphane compound. Finally, the iron(2+) salt is added to the reaction mixture to form the final product.", "Starting Materials": [ "Cyclopentadiene", "Dicyclohexylcarbodiimide", "Dicyclohexylphosphine", "(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl bromide", "Iron(2+) salt" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with dicyclohexylcarbodiimide to form the carbanide intermediate.", "Step 2: The carbanide intermediate is then reacted with dicyclohexylphosphine and (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl bromide to form the desired phosphane compound.", "Step 3: Finally, the iron(2+) salt is added to the reaction mixture to form the final product." ] } | |
CAS No. |
246231-77-6 |
Molecular Formula |
C38H62FeP2 |
Molecular Weight |
636.707 |
IUPAC Name |
carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C31H56P2.C5H10.2CH3.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2/t25-,30?,31?;;;;/m0..../s1 |
InChI Key |
RDXPVECZVKGCKG-OFIHFMIUSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide](/img/structure/B2874586.png)
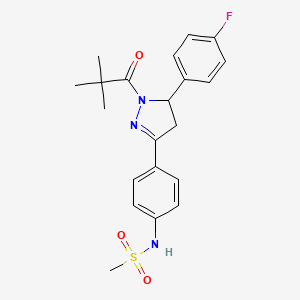
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2874588.png)
![Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2874589.png)
![3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874591.png)
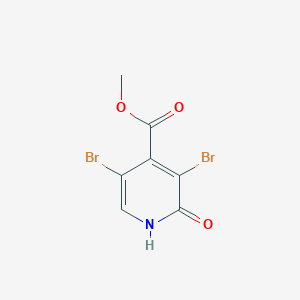

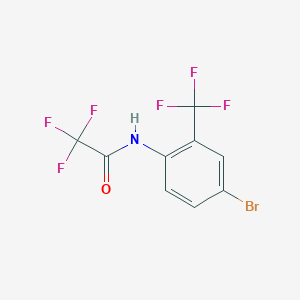
![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)
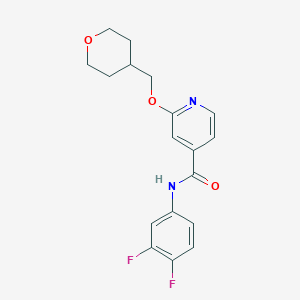
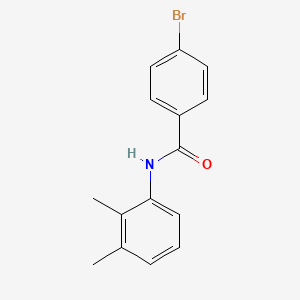
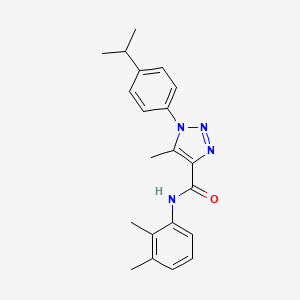
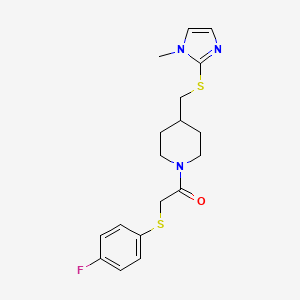
![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2874607.png)
